1-Oxaspiro[2.5]octane

Catalog No.
S1511761
CAS No.
185-70-6
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.5]octane

CAS Number

185-70-6

Product Name

1-Oxaspiro[2.5]octane

IUPAC Name

1-oxaspiro[2.5]octane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2

InChI Key

VUEWYZJJYGPJDC-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CO2

Canonical SMILES

C1CCC2(CC1)CO2

Organic Synthesis:

  • As a synthetic intermediate: 1-Oxaspiro[2.5]octane serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, enabling the creation of diverse organic compounds. For instance, researchers have employed it in the synthesis of natural products, pharmaceuticals, and functional materials [].

Material Science:

  • Polymers: The incorporation of 1-Oxaspiro[2.5]octane units into polymer chains can modify their properties, potentially leading to the development of novel materials with improved characteristics. Studies have explored its use in the synthesis of polyesters and polyethers, aiming to achieve enhanced thermal stability, mechanical strength, and other desired functionalities [].

Supramolecular Chemistry:

  • Self-assembly: 1-Oxaspiro[2.5]octane can participate in self-assembly processes, where individual molecules spontaneously organize into well-defined structures. This property holds potential for creating novel supramolecular assemblies with specific functionalities, such as molecular recognition, catalysis, and drug delivery [].

Biological Studies:

  • Protein-ligand interactions: 1-Oxaspiro[2.5]octane derivatives have been investigated for their ability to interact with proteins. Understanding these interactions can aid in the development of new drugs and probes for studying protein function [].

1-Oxaspiro[2.5]octane is a bicyclic organic compound characterized by a spiro structure that incorporates an oxygen atom within its framework. Its molecular formula is C7H12OC_7H_{12}O, and it has a molecular weight of approximately 112.17 g/mol. The compound features a cyclohexane ring fused to an epoxide, which contributes to its unique chemical properties and reactivity. The presence of the spirocyclic structure allows for various stereochemical configurations, influencing both its physical properties and biological activities.

, primarily due to its epoxide functionality:

  • Ring-Opening Reactions: The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of various functionalized derivatives. This reaction can occur with high stereoselectivity when treated with nucleophiles such as alcohols, amines, or thiols .
  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the epoxide into diols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.

1-Oxaspiro[2.5]octane exhibits notable biological activities, particularly in enzymatic interactions. It has been shown to target yeast epoxide hydrolase from Rhodotorula glutinis, facilitating the detoxification of spiroepoxides. The compound's structural features enable it to interact with various enzymes and proteins, affecting cellular processes like gene expression and signaling pathways. Its biochemical properties suggest potential applications in pharmacology and biochemistry.

The synthesis of 1-oxaspiro[2.5]octane typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Epoxidation of Cyclohexanone: A prevalent synthetic route involves the reaction of cyclohexanone with m-chloroperbenzoic acid in an inert solvent like dichloromethane at low temperatures to form the oxirane ring .
  • Darzens Condensation: Another method includes using sodium hydroxide in tetrahydrofuran, reacting cyclohexanone with chloroacetonitrile to yield derivatives of 1-oxaspiro[2.5]octane .

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

1-Oxaspiro[2.5]octane and its derivatives find applications in various fields:

  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive epoxide group.
  • Pharmaceuticals: Its biological activity suggests potential therapeutic uses, particularly in drug development targeting specific enzymes involved in metabolic processes.
  • Fragrance Industry: Compounds derived from 1-oxaspiro[2.5]octane are utilized as fragrance intermediates due to their unique structural attributes that contribute to aromatic profiles .

Research on 1-oxaspiro[2.5]octane has focused on its interactions with biomolecules:

  • Enzyme Interactions: Studies indicate that this compound interacts stereochemically with enzymes such as yeast epoxide hydrolase, influencing metabolic pathways related to detoxification processes.
  • Cellular Effects: The compound's influence on cellular functions includes modulation of gene expression through interactions with nucleotides and other cellular components, impacting transcriptional activities.

These interaction studies highlight the compound's significance in biochemical research and applications.

Several compounds share structural similarities with 1-oxaspiro[2.5]octane, including:

  • 6-Methyl-1-oxaspiro[2.5]octane
  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[3.3]nonane

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
1-Oxaspiro[2.5]octaneSpirocyclic structure with an oxygenVersatile reactivity; biological activity
6-Methyl-1-oxaspiro[2.5]octaneMethyl group substitutionEnhanced interaction with specific enzymes
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octaneMultiple methyl substitutionsHigh stability; used as a fragrance intermediate
1-Oxaspiro[3.3]nonaneDifferent spirocyclic arrangementDistinct reactivity profile compared to 2.5 variant

The uniqueness of 1-oxaspiro[2.5]octane lies in its specific structural configuration that allows for diverse

XLogP3

1.5

UNII

KP77M42CF6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

185-70-6

Wikipedia

Methylenecyclohexane oxide

Dates

Modify: 2023-08-15

Explore Compound Types